molecular formula C6H2BrF2I B1522044 1-Bromo-2,4-difluoro-5-iodobenzene CAS No. 914636-91-2

1-Bromo-2,4-difluoro-5-iodobenzene

Cat. No. B1522044
M. Wt: 318.88 g/mol
InChI Key: OKFGWPYCEDYPAF-UHFFFAOYSA-N
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Description

1-Bromo-2,4-difluoro-5-iodobenzene is a chemical compound with the molecular formula C6H2BrF2I and a molecular weight of 318.89 . It is a solid substance .


Synthesis Analysis

While specific synthesis methods for 1-Bromo-2,4-difluoro-5-iodobenzene were not found, a related compound, 1-bromo-4-iodobenzene, can be synthesized from 4-bromoaniline treated with concentrated sulfuric acid and sodium nitrite to form the diazonium salt, which is then treated with potassium iodide .


Molecular Structure Analysis

The molecular structure of 1-Bromo-2,4-difluoro-5-iodobenzene consists of a benzene ring with bromine, iodine, and two fluorine atoms attached at positions 1, 5, 2, and 4 respectively .


Chemical Reactions Analysis

Aryl iodides are more reactive than aryl bromides in the Sonogashira coupling, which means the iodine end of 1-bromo-4-iodobenzene can be selectively coupled to a terminal acetylene while leaving the bromine end unreacted .


Physical And Chemical Properties Analysis

1-Bromo-2,4-difluoro-5-iodobenzene has a density of 2.3±0.1 g/cm3 . Its boiling point is 236.9±35.0 °C at 760 mmHg . The compound is solid in its physical form .

Scientific Research Applications

Synthesis of Benzofurans

1-Bromo-2,4-difluoro-5-iodobenzene is used in the CuI-catalyzed synthesis of 2,3-disubstituted benzofurans. This process involves C-C bond formation and intramolecular C-O bond formation, allowing for the creation of benzofurans with varying substituents (Lu et al., 2007).

Access to 1,2-Dibromobenzenes

In the field of organic transformations, 1,2-Dibromobenzenes, derived from compounds like 1-Bromo-2,4-difluoro-5-iodobenzene, serve as valuable precursors. They are particularly useful in reactions involving the intermediate formation of benzynes (Diemer et al., 2011).

Deprotonation and Functionalization Studies

Research comparing the behavior of various substituted benzenes towards strong bases includes studies on 1-Bromo-2,4-difluoro-5-iodobenzene. This research aids in understanding the chemical reactivity and functionalization of such compounds (Heiss et al., 2003).

Electrophilic Aromatic Substitution

Studies on the electrophilic aromatic substitution reactions of halobenzenes have provided insights into the mechanistic aspects of these reactions. This includes the analysis of compounds like 1-Bromo-2,4-difluoro-5-iodobenzene, which are pivotal in understanding these processes (Prasad & Sangaranarayanan, 2004).

Synthesis of Organic Dyes and Pharmaceuticals

1-Bromo-2,4-difluoro-5-iodobenzene is used in the synthesis of intermediates for various applications, including medicinal agents, organic dyes, and electroluminescent materials (Xuan et al., 2010).

Halogenation in Organic Chemistry

This compound is also involved in halogenation reactions of polyalkylbenzenes, a significant process in organic chemistry for the functionalization of aromatic compounds (Bovonsombat & Mcnelis, 1993).

Vibrational Spectroscopy Studies

1-Bromo-2,4-difluoro-5-iodobenzene has been studied using vibrational spectroscopy methods. Such studies provide insights into the molecular structure and bonding characteristics of halogenated benzene derivatives (Reddy & Rao, 1994).

Economical Synthesis Methods

Research has been conducted to develop economical and efficient methods for the synthesis of 1-Bromo-2,4-difluoro-5-iodobenzene. This is crucial for making the compound more accessible for various scientific applications (He-ping, 2005).

properties

IUPAC Name

1-bromo-2,4-difluoro-5-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF2I/c7-3-1-6(10)5(9)2-4(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKFGWPYCEDYPAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)I)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60660321
Record name 1-Bromo-2,4-difluoro-5-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2,4-difluoro-5-iodobenzene

CAS RN

914636-91-2
Record name 1-Bromo-2,4-difluoro-5-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2,4-difluoroiodobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Z Li, X Li, MB Su, LX Gao, YB Zhou… - Journal of Medicinal …, 2020 - ACS Publications
The overexpression of NIK plays a critical role in liver inflammatory diseases. Treatment of such diseases with small-molecule NIK inhibitors is a reasonable but underexplored approach…
Number of citations: 30 pubs.acs.org

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